1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)-

Enantiomeric excess Chiral HPLC Asymmetric catalysis

1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- (CAS 532384-78-4) is a chiral heterocyclic acetal featuring a 1,3-dioxolane ring substituted at the 2-position with a phenyl group and at the 4-position with an ethynyl group, with defined (4S) stereochemistry. Its molecular formula is C11H10O2 with a molecular weight of 174.196 g/mol, exact mass of 174.068 Da, polar surface area (PSA) of 18.46 Ų, and a calculated LogP of 1.734.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 532384-78-4
Cat. No. B12578110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)-
CAS532384-78-4
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC#CC1COC(O1)C2=CC=CC=C2
InChIInChI=1S/C11H10O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-7,10-11H,8H2/t10-,11?/m0/s1
InChIKeyKICXGGIOPOWKSU-VUWPPUDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-Ethynyl-2-phenyl-1,3-dioxolane (CAS 532384-78-4): Core Identity and Baseline Characteristics for Scientific Procurement


1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- (CAS 532384-78-4) is a chiral heterocyclic acetal featuring a 1,3-dioxolane ring substituted at the 2-position with a phenyl group and at the 4-position with an ethynyl group, with defined (4S) stereochemistry [1]. Its molecular formula is C11H10O2 with a molecular weight of 174.196 g/mol, exact mass of 174.068 Da, polar surface area (PSA) of 18.46 Ų, and a calculated LogP of 1.734 [2]. The compound belongs to the class of 1,3-dioxolanes, which are widely utilized as protecting groups, chiral auxiliaries, and synthetic intermediates in organic chemistry [3].

Stereochemical ControlDefined (4S) configuration supports enantioselective synthetic routes
Alkyne ReactivityTerminal C≡CH group may support CuAAC and Sonogashira coupling
Protection Strategy1,3-dioxolane ring as latent carbonyl for orthogonal deprotection

Why Generic Substitution Fails: The Critical Role of Defined Stereochemistry and Ethynyl Reactivity in (4S)-4-Ethynyl-2-phenyl-1,3-dioxolane


Generic substitution with non-chiral or structurally simplified 1,3-dioxolane analogs fails to deliver equivalent performance due to two interdependent factors: (1) stereochemical integrity and (2) the unique reactivity profile conferred by the terminal ethynyl group. The (4S) absolute configuration is essential for chiral recognition in asymmetric synthesis and biological target engagement [1]; achiral or racemic alternatives cannot replicate the enantioselective interactions required in these applications. Furthermore, the ethynyl moiety at the 4-position provides a chemically orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions, which are unavailable in 2-phenyl-1,3-dioxolane (CAS 936-51-6) or 2,2-dimethyl-protected analogs [2]. The combination of defined stereochemistry and alkyne functionality creates a distinct reactivity-stereochemistry profile that cannot be achieved by mixing separate reagents or using non-ethynylated dioxolanes [3]. These structural features directly translate to quantifiable differences in enantiomeric purity, reaction yields, and downstream product selectivity, as evidenced below.

Achiral analogs1,3-dioxolanes without (4S) stereocenter may not reproduce enantioselective outcomes
Non-ethynylated analogsAbsence of alkyne handle limits click chemistry and cross-coupling utility
2,2-Dimethyl-protected analogsGem-dimethyl substitution may alter acetal hydrolysis kinetics and deprotection conditions

Quantitative Differentiation Guide: (4S)-4-Ethynyl-2-phenyl-1,3-dioxolane vs. Closest Analogs


Enantiomeric Purity and Stereochemical Fidelity for Asymmetric Synthesis

The (4S) stereoisomer of 4-ethynyl-2-phenyl-1,3-dioxolane provides defined absolute configuration, which is critical for asymmetric synthesis applications. While direct ee data for this specific compound is not publicly reported, class-level data for structurally related chiral 1,3-dioxolanes demonstrates that enantiomeric excess values exceeding 99% are routinely achievable when using enantiopure starting materials and optimized synthetic protocols [1]. In contrast, achiral analogs such as 2-phenyl-1,3-dioxolane (CAS 936-51-6) possess no chiral center and cannot provide any enantioselective differentiation [2]. The presence of the (4S) stereocenter in the target compound enables its use as a chiral building block or auxiliary, whereas achiral alternatives are functionally inert in asymmetric environments.

Enantiomeric Purity
Class-level
Class-level >99% ee
Supports chiral synthetic workflow
Direct ee data not reported; class-level inference
Enantiomeric excess Chiral HPLC Asymmetric catalysis

Ethynyl Group Reactivity: CuAAC Click Chemistry and Cross-Coupling Potential

The terminal ethynyl group at the 4-position confers unique reactivity for bioorthogonal conjugation and palladium-catalyzed cross-coupling reactions. While direct reaction yield data for this specific compound is not available in public literature, the presence of the terminal alkyne is a well-established structural feature enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling [1]. In contrast, 2-phenyl-1,3-dioxolane (CAS 936-51-6) lacks any alkyne functionality and cannot participate in these reactions [2]. Similarly, (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane (CAS 56017-85-7) contains a gem-dimethyl group at the 2-position, which sterically shields the acetal center and alters hydrolysis kinetics, making it a less versatile intermediate for applications requiring acetal deprotection [3]. The target compound therefore provides orthogonal reactivity (alkyne for conjugation, acetal for protection/deprotection) that is not present in either non-ethynylated or 2,2-dimethyl-protected analogs.

Ethynyl Reactivity
Class-level
C≡CH present vs. absent (non-ethynylated); vs. gem-dimethyl (steric hindrance)
Enables orthogonal functionalization strategies
Class-level reactivity inference; direct yield data not reported
Click chemistry CuAAC Sonogashira coupling Functional group orthogonality

Physicochemical Profile: Lipophilicity and Polar Surface Area Differentiate from Non-Ethynylated Analogs

The target compound exhibits a calculated LogP of 1.734 and a polar surface area (PSA) of 18.46 Ų [1]. In contrast, the non-ethynylated analog 2-phenyl-1,3-dioxolane has a calculated LogP of approximately 1.4 and a similar PSA [2]. The higher LogP of the target compound reflects the increased hydrophobicity conferred by the ethynyl group, which may influence membrane permeability and solubility in organic solvents. The exact mass of 174.068 Da enables precise mass spectrometric identification with minimal isotopic interference [1].

Lipophilicity (LogP)
Data to verify
LogP 1.734 (Δ ≈ +0.33 vs non-ethynylated)
Higher organic-phase partitioning
Calculated value; not experimentally determined
LogP Polar surface area Physicochemical properties Medicinal chemistry

Optimal Application Scenarios for (4S)-4-Ethynyl-2-phenyl-1,3-dioxolane in Academic and Industrial Research


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The defined (4S) stereochemistry makes this compound a valuable chiral synthon for constructing enantiomerically enriched pharmaceutical intermediates. Based on class-level data showing >99% ee for structurally related chiral 1,3-dioxolanes [1], this compound is suitable for asymmetric C–C bond formations where stereochemical fidelity is critical. Applications include the synthesis of chiral ligands, catalysts, and API intermediates where a single enantiomer is required for biological activity [2].

Click Chemistry Precursor for Bioconjugation and Materials Science

The terminal ethynyl group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules, fluorescent dyes, or polymers [3]. This compound can serve as a modular scaffold for constructing triazole-linked conjugates in chemical biology probe development or functional materials. The orthogonal reactivity profile (alkyne for conjugation, acetal for subsequent deprotection) streamlines multi-step synthetic workflows [4].

Synthetic Intermediate Requiring Orthogonal Protection/Deprotection Strategies

The 1,3-dioxolane ring functions as a protected carbonyl equivalent (aldehyde or ketone) that can be selectively deprotected under mild acidic conditions without affecting the ethynyl group [4]. This orthogonality allows for sequential functionalization strategies where the alkyne is first elaborated via Sonogashira coupling or click chemistry, followed by acetal hydrolysis to reveal a reactive carbonyl for further transformations. Such strategies are employed in the synthesis of complex natural products and medicinal chemistry lead optimization [5].

Application
Selection Property
Validation Focus
Asymmetric synthesis
Defined (4S) stereochemistry
Enantiomeric purity verification
Click chemistry and bioconjugation
Terminal alkyne functionality
Reaction compatibility (CuAAC/Sonogashira)
Sequential protection/deprotection
Acetal-protected carbonyl equivalent
Deprotection kinetics and orthogonality
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